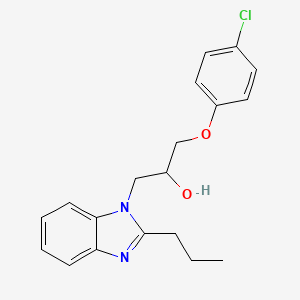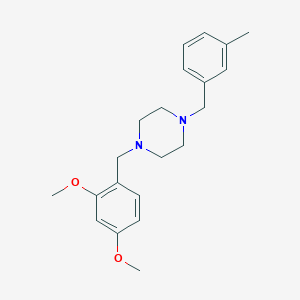
1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as carvedilol, is a beta-blocker medication that is commonly used to treat heart failure and high blood pressure. It was first synthesized in 1978 by scientists at E.I. du Pont de Nemours and Company, and was approved for medical use in the United States in 1995.
Wirkmechanismus
Carvedilol works by blocking the action of certain hormones such as adrenaline and noradrenaline, which can increase heart rate and blood pressure. By blocking these hormones, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol helps to reduce the workload on the heart and improve blood flow. It also has antioxidant properties, which may help to protect the heart from damage caused by free radicals.
Biochemical and Physiological Effects:
Carvedilol has been shown to have various biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and the workload on the heart. It can also improve blood flow and oxygen delivery to the heart. In addition, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have anti-inflammatory and antioxidant effects, which may help to protect the heart from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, there are also some limitations to its use in laboratory experiments. Carvedilol can have off-target effects, which may complicate the interpretation of results. In addition, the optimal dosage and administration of 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol may vary depending on the experimental system being used.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the investigation of 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol's potential use in treating other diseases beyond heart failure and hypertension. Finally, there is ongoing research into the mechanisms of action of 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, which may help to identify new therapeutic targets for drug development.
Synthesemethoden
Carvedilol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of solvents, catalysts, and other reagents to facilitate the chemical reactions. The final product is purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in treating heart failure, hypertension, and angina. In addition, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been investigated for its potential use in treating other conditions such as diabetes, asthma, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-5-19-21-17-6-3-4-7-18(17)22(19)12-15(23)13-24-16-10-8-14(20)9-11-16/h3-4,6-11,15,23H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQITLUMPNUEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-YL)propan-2-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4987955.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4987963.png)
![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)

![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)

![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)
